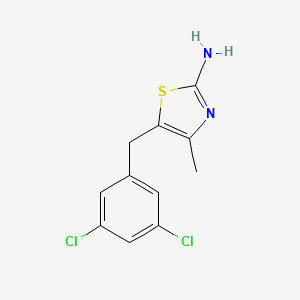

5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10Cl2N2S |

|---|---|

Molecular Weight |

273.2 g/mol |

IUPAC Name |

5-[(3,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H10Cl2N2S/c1-6-10(16-11(14)15-6)4-7-2-8(12)5-9(13)3-7/h2-3,5H,4H2,1H3,(H2,14,15) |

InChI Key |

HATCWPQYDBEEFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N)CC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The 4-Methylthiazol-2-amine Scaffold: A Technical Guide to Synthetic Methodologies and Pharmacological Profiling

Chemical Architecture and Rational Design

The 2-amino-4-methylthiazole (4-methylthiazol-2-amine) scaffold is a highly privileged pharmacophore in medicinal chemistry. Characterized by a five-membered heterocyclic ring containing electron-rich sulfur and nitrogen atoms, this moiety exhibits a unique hydrogen-bond donor/acceptor profile. The presence of the primary amine at the C2 position and a methyl group at the C4 position provides an ideal vector for divergent synthetic functionalization, allowing researchers to fine-tune lipophilicity, steric bulk, and target-binding affinity[1].

The intrinsic acidity of the C2 proton and the nucleophilicity of the exocyclic amine make this scaffold highly reactive[1]. Consequently, it serves as a foundational synthon for developing complex multi-ring systems, including thiazolo[3,2-a]pyrimidines, which are heavily utilized in modern drug discovery for their broad-spectrum biological activities[2].

Fig 1. Mechanistic workflow of Hantzsch thiazole synthesis and functionalization.

Pharmacological Profiling & Mechanistic Interventions

Oncology: Targeted Cytotoxicity in Chronic Myeloid Leukemia

Virology: PI4KIIIβ Inhibition in Rhinoviral Infections

Human rhinoviruses (RVs) co-opt host phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) to facilitate viral replication. By incorporating the 4-methylthiazol-2-amine moiety into a 2-amido-3-aryl structural framework, researchers have developed highly selective PI4KIIIβ inhibitors[3]. These derivatives exhibit exceptional broad-spectrum anti-rhinoviral activity, with EC50 values as low as 0.059 µM against RV-C15[3]. The thiazole nitrogen acts as a critical hydrogen bond acceptor within the kinase ATP-binding pocket, ensuring high selectivity indices (SI > 100) and minimal host cell cytotoxicity[3].

Metabolic Endocrinology: Modulating STZ-Induced Diabetes

The derivative N-adamantyl-4-methylthiazol-2-amine (KHG26693) has emerged as a potent modulator of metabolic homeostasis and oxidative stress[4]. In streptozotocin (STZ)-induced diabetic models, KHG26693 administration (3 mg/kg/day) significantly attenuates hyperglycemia and hyperlipidemia[4]. The causality of this effect lies in its ability to scavenge reactive oxygen species (ROS) and downregulate the NF-κB pathway, thereby suppressing pro-inflammatory cytokines (TNF-α, IL-1β) and inducible nitric oxide synthase (iNOS)[4]. Furthermore, it normalizes key hepatic glucose metabolism enzymes, including glucokinase and glucose-6-phosphatase[4].

Fig 2. Pharmacological intervention of KHG26693 in STZ-induced diabetic pathways.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the quantitative pharmacological metrics of key 4-methylthiazol-2-amine derivatives across various disease models.

| Compound / Derivative Class | Target / Disease Model | Primary Mechanism | Potency Metric | Ref |

| Thiazole derivatives (3a-3c, 6g-6i) | K562 & U937 Leukemia | Translocation control / Apoptosis | IC50: 1.5 – 5.0 µM | |

| 2-amido-3-aryl-4-methyl-thiazole (2e, 2f) | Human Rhinovirus (RV-C15) | PI4KIIIβ Kinase Inhibition | EC50: 0.059 – 0.843 µM | [3] |

| Maleic acid-thiazole hybrids (54, 55) | Mycobacterium tuberculosis | Membrane disruption / Unknown | MIC: 6.25 µg/mL | [1] |

| N-adamantyl-4-methylthiazol-2-amine | STZ-Induced Diabetes (In vivo) | NF-κB downregulation / ROS scavenging | Effective Dose: 3 mg/kg/day | [4] |

| 2-Aminothiazole analogs | Prion Diseases (Neuroblastoma) | PrPSc clearance | High Brain Penetrance | [5] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and functionalization of the 4-methylthiazol-2-amine scaffold. Every step is designed with built-in validation checkpoints.

Protocol A: Hantzsch Synthesis of the 2-Amino-4-methylthiazole Scaffold

This protocol leverages the classic Hantzsch cyclization. Thiourea is selected because its dual nucleophilic centers (sulfur and nitrogen) perfectly complement the dielectrophilic nature of chloroacetone, driving the regioselective formation of the 1,3-thiazole ring[6].

Reagents: Thiourea (1.0 eq), Chloroacetone (1.0 eq), Deionized Water, Solid Sodium Hydroxide, Diethyl Ether.

-

Suspension & Initiation: Suspend 76.0 g (1.0 mol) of thiourea in 200 mL of deionized water within a 500-mL round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer[6].

-

Electrophile Addition: Begin vigorous stirring. Add 92.5 g (1.0 mol) of chloroacetone dropwise over 30 minutes[6]. Causality Check: The dropwise addition controls the exothermic S-alkylation step. As the reaction proceeds, the thiourea will dissolve, and the internal temperature will rise naturally[6].

-

Cyclization (Reflux): Heat the resulting yellow solution to reflux for exactly 2 hours to drive the intramolecular cyclodehydration (aromatization) to completion[6].

-

Neutralization & Phase Separation: Cool the mixture in an ice bath. While stirring continuously (but moderately to prevent emulsion formation), slowly add 200 g of solid sodium hydroxide[6]. Causality Check: NaOH neutralizes the thiazole hydrochloride salt, converting it to the free base and forcing it out of the aqueous phase as a dark red oil[6].

-

Extraction & Distillation: Separate the upper oily layer. Extract the aqueous phase three times with diethyl ether (300 mL total). Combine the organics, dry over solid NaOH, filter, and remove the ether via rotary evaporation[6].

-

Validation: Purify the crude oil via vacuum distillation. The pure 2-amino-4-methylthiazole fraction should be collected at 117–120°C at 8 mm Hg[6]. Verify purity via 1H-NMR (singlet at ~6.3 ppm for the thiazole C5-H, singlet at ~2.1 ppm for the C4-CH3).

Protocol B: HATU-Mediated Amidation for Antiviral Libraries

To synthesize PI4KIIIβ inhibitors, the C2-amine must be coupled with complex aryl-carboxylic acids[3].

Reagents: 2-Amino-4-methylthiazole (1.0 eq), Aryl-carboxylic acid (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq), Anhydrous DMF.

-

Activation: Dissolve the aryl-carboxylic acid and HATU in anhydrous DMF under an inert N2 atmosphere. Add DIPEA and stir for 15 minutes at room temperature. Causality Check: This pre-activation forms the highly reactive O-7-azabenzotriazol-1-yl active ester, which is crucial because the C2-amine of thiazole is sterically hindered and electronically deactivated by the adjacent heteroatoms[3].

-

Coupling: Add 2-amino-4-methylthiazole to the activated mixture. Stir at room temperature for 12-18 hours. Monitor progression via TLC (DCM:MeOH 9:1).

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.

-

Validation: Dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography. Confirm the amide bond formation via FT-IR (appearance of sharp C=O stretch at ~1650 cm⁻¹) and LC-MS (target [M+H]+ mass).

References

- Organic Syntheses Procedure: 2-amino-4-methylthiazole.Organic Syntheses, Inc.

- Synthesis and antimicrobial evaluation of some amino acid derivatives of 2-amino-4-methylthiazole.Department of Physical Chemistry, University of Bucharest.

- Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity.ResearchGate.

- 2-amido-3-aryl-4-methyl-thiazole derivatives as broad-spectrum anti-rhinoviral agents.Lirias (KU Leuven).

- Effects of N-adamantyl-4-methylthiazol-2-amine on hyperglycemia, hyperlipidemia and oxidative stress in streptozotocin-induced diabetic rats.PubMed (NIH).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.Semantic Scholar / Molecules.

- 2-Aminothiazoles as Therapeutic Leads for Prion Diseases.Journal of Medicinal Chemistry (ACS).

- Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential.Growing Science.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. growingscience.com [growingscience.com]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. Effects of N-adamantyl-4-methylthiazol-2-amine on hyperglycemia, hyperlipidemia and oxidative stress in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties and Stability of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated chemical properties and stability profile of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine. The information herein is synthesized from established principles of medicinal chemistry, extensive experience with analogous heterocyclic compounds, and authoritative literature on thiazole derivatives. This document is intended to serve as a foundational resource for researchers engaged in the development and handling of this molecule.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the behavior of any compound is a thorough analysis of its structure. 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine is a substituted aminothiazole with key structural features that dictate its chemical personality.

Figure 1: Chemical Structure of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Expert Insights |

| Molecular Formula | C₁₁H₁₀Cl₂N₂S | Derived from the chemical structure. |

| Molecular Weight | 277.19 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white or pale yellow solid. | Based on the common appearance of similar aromatic amines and thiazole derivatives. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The aromatic and heterocyclic nature suggests limited aqueous solubility, while the presence of polar functional groups allows for dissolution in polar organic solvents.[1] |

| pKa | The 2-amino group is expected to be basic, with a pKa in the range of 4-6. | The exocyclic amino group on the thiazole ring is a common basic center in such molecules. Its basicity is influenced by the electron-donating and withdrawing properties of the ring system. |

| LogP | Estimated to be in the range of 3-4. | The presence of two chlorine atoms and the benzyl group contributes to its lipophilicity. |

Stability Profile and Potential Degradation Pathways

The stability of a drug candidate is a critical parameter that can influence its development, formulation, and storage.[2] Based on the structure of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine, several potential degradation pathways can be anticipated under stress conditions. Forced degradation studies are essential to experimentally confirm these pathways.[3][4]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.[5] For the target molecule, both acidic and basic conditions could induce degradation.

-

Acidic Conditions: While the thiazole ring itself is relatively stable to acid, prolonged exposure to strong acids at elevated temperatures could potentially lead to ring opening or hydrolysis of the amino group.

-

Basic Conditions: The compound is expected to be more stable under basic conditions compared to acidic conditions. However, extreme pH and high temperatures could still promote degradation.

Oxidative Stability

The thiazole ring contains a sulfur atom, which is susceptible to oxidation.[1] This is a key vulnerability to consider.

-

S-Oxidation: The sulfur atom in the thiazole ring can be oxidized by agents like hydrogen peroxide (H₂O₂) to form the corresponding thiazole S-oxide or S-dioxide.[1] This modification can significantly alter the compound's biological activity.[1]

-

Other Oxidative Pathways: The benzyl group and the electron-rich thiazole ring could also be susceptible to other forms of oxidative degradation.

Photostability

Many aromatic and heterocyclic compounds are sensitive to light, particularly UV radiation.

-

Photodegradation: Exposure to light can induce the formation of reactive species that can lead to a variety of degradation products.[1] The dichlorobenzyl moiety may also contribute to photosensitivity. It is recommended to handle and store the compound protected from light.[1]

Thermal Stability

Thermal degradation can occur at elevated temperatures, and the rate is often dependent on the presence of other factors like moisture and oxygen. The primary concern for this molecule would be potential decomposition at temperatures exceeding its melting point or during prolonged storage at elevated temperatures.

Figure 2: Potential Degradation Pathways.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine, a series of forced degradation studies should be conducted.[5][6] These studies are designed to accelerate the degradation process and identify potential degradants.[2] A target degradation of 5-20% is generally considered appropriate for these studies.[3][5]

General Stock Solution Preparation

-

Accurately weigh a suitable amount of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine.

-

Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration (e.g., 1 mg/mL).

Forced Degradation Protocols

Table 2: Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. To 1 mL of the stock solution, add 1 mL of 1 M HCl.[1][5] 2. Incubate the mixture at 60°C for 24 hours.[1] 3. After incubation, cool the solution and neutralize it with an appropriate amount of 1 M NaOH. |

| Base Hydrolysis | 1. To 1 mL of the stock solution, add 1 mL of 1 M NaOH.[1][5] 2. Incubate the mixture at 60°C for 24 hours.[1] 3. After incubation, cool the solution and neutralize it with an appropriate amount of 1 M HCl. |

| Oxidation | 1. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[1] 2. Keep the mixture at room temperature for 24 hours, protected from light.[1] |

| Thermal Degradation | 1. Place 1 mL of the stock solution in a sealed vial. 2. Incubate at 60°C for 7 days in a stability chamber.[1] |

| Photodegradation | 1. Expose 1 mL of the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5] 2. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the recommended technique.[1][6]

Example HPLC-MS Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Detection: UV at an appropriate wavelength (determined by UV scan) and MS in both positive and negative ion modes.[1]

Figure 3: Experimental Workflow for Forced Degradation Studies.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following recommendations are provided for handling and storing 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine to ensure its integrity:

-

Storage Temperature: For long-term storage, it is advisable to keep the compound at low temperatures, such as -20°C or -80°C, to minimize thermal degradation and slow down other potential degradation pathways.[1]

-

Atmosphere: Storing the compound under an inert atmosphere, such as argon or nitrogen, can help prevent oxidative degradation.[1]

-

Protection from Light: The use of amber vials or storing containers in the dark is crucial to prevent photodegradation.[1]

-

Solvent Choice for Stock Solutions: When preparing stock solutions for long-term storage, using high-purity, anhydrous DMSO is an option, but potential for S-oxidation should be considered.[1] Aliquoting stock solutions into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.[1]

Conclusion

5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine possesses a chemical structure that suggests potential vulnerabilities to oxidation, and to a lesser extent, hydrolysis and photodegradation. A comprehensive understanding of its stability profile through rigorous forced degradation studies is paramount for its successful development as a research tool or therapeutic agent. The protocols and insights provided in this guide offer a robust framework for initiating these critical investigations.

References

-

Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

-

Houghtaling, J., & Pan, P. S. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Retrieved from [Link]

-

Jain, R., & Gupta, R. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Retrieved from [Link]

-

Pawar, S., & Pishwikar, S. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]

-

Patil, S. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Retrieved from [Link]

-

Ankur, C. (2022). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Biological Pathways Modulated by 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4][5][6][7][8][9][10] The novel compound, 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine, represents a promising candidate for drug discovery; however, its mechanism of action and the biological pathways it modulates remain to be elucidated. This guide provides a comprehensive, multi-pronged strategy for the systematic identification and characterization of the cellular pathways affected by this compound. We will detail a synergistic approach that combines cutting-edge chemical proteomics for direct target identification with transcriptomics for a global view of cellular reprogramming. This is followed by robust bioinformatics analysis to integrate these datasets and construct a detailed map of the compound's mechanism of action. This in-depth guide is designed to equip researchers with the necessary protocols and conceptual framework to thoroughly investigate the therapeutic potential of novel small molecules.

Introduction: The Therapeutic Potential of Thiazole-Containing Compounds

The 1,3-thiazole ring is a privileged scaffold in drug discovery, present in a variety of FDA-approved drugs.[5] Its unique chemical properties allow for diverse interactions with biological macromolecules, leading to a wide array of pharmacological activities.[1][3][5] Compounds containing this heterocyclic motif have been developed as inhibitors of various biological targets, including kinases and enzymes involved in cell cycle regulation.[1][2][4] The subject of this guide, 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine, with its dichlorobenzyl and aminothiazole moieties, presents a compelling case for investigation as a potential modulator of critical cellular signaling pathways.

The primary challenge with any novel compound is to move beyond phenotypic observations to a deep mechanistic understanding. This requires a systematic approach to first identify the direct molecular targets and subsequently map the downstream consequences on cellular pathways. This guide outlines a robust, multi-faceted workflow to achieve this, ensuring scientific integrity and providing actionable insights for drug development professionals.

A Multi-Omics Strategy for Pathway Deconvolution

To comprehensively understand the biological impact of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine, we propose an integrated multi-omics approach. This strategy is designed to provide both a high-resolution view of direct protein-drug interactions and a systems-level perspective on the resulting cellular response.

Our approach is built on two primary pillars:

-

Chemical Proteomics: To identify the direct binding partners of the compound within the cellular proteome.

-

Transcriptomics (RNA-Seq): To capture the global changes in gene expression that result from the compound's activity.

The data from these two powerful techniques will then be integrated through rigorous bioinformatics analysis to identify enriched biological pathways and construct a putative mechanism of action.

Figure 1: A high-level overview of the integrated workflow for pathway identification.

Part I: Direct Target Identification via Chemical Proteomics

The first crucial step is to identify the specific proteins that physically interact with 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine. Chemical proteomics is a powerful methodology for this purpose, allowing for the unbiased identification of small molecule targets in a physiologically relevant context.[11][12] We will employ an affinity-based enrichment approach coupled with quantitative mass spectrometry.

Rationale for Experimental Design

The core principle of this experiment is to use the compound as "bait" to "fish" out its binding partners from a complex cellular lysate. To minimize the identification of non-specific binders, a quantitative proteomic strategy such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is highly recommended.[13] This allows for the direct comparison of proteins pulled down in the presence of the active compound versus a control, enabling the confident identification of specific interactors.

Detailed Experimental Protocol

Step 1: Synthesis of an Affinity-Tagged Compound

-

Synthesize a derivative of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine that incorporates a linker and a biotin tag. It is critical to choose a linker attachment point that is unlikely to interfere with the compound's binding to its target(s). A preliminary Structure-Activity Relationship (SAR) study can inform this decision.

Step 2: Cell Culture and SILAC Labeling

-

Culture a relevant human cell line (e.g., a cancer cell line if anticancer activity is suspected) in "heavy" (¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) and "light" (normal lysine and arginine) media for at least six cell divisions to ensure complete incorporation of the labeled amino acids.

Step 3: Cell Lysis and Affinity Purification

-

Harvest and lyse both the "heavy" and "light" labeled cells under non-denaturing conditions to preserve protein-protein interactions.

-

Incubate the "heavy" lysate with the biotinylated compound and the "light" lysate with a biotin-only control.

-

Perform affinity purification using streptavidin-coated magnetic beads.

-

Wash the beads extensively to remove non-specific binders.

Step 4: Mass Spectrometry and Data Analysis

-

Combine the eluates from the "heavy" and "light" samples.

-

Perform in-solution trypsin digestion followed by LC-MS/MS analysis.

-

Analyze the mass spectrometry data to identify and quantify the proteins. Proteins that are significantly enriched in the "heavy" sample are considered high-confidence binding partners of the compound.

Expected Data and Interpretation

The output of this experiment will be a list of proteins with their corresponding heavy/light (H/L) ratios. A high H/L ratio indicates specific binding to the compound.

Table 1: Illustrative Results from a Chemical Proteomics Experiment

| Protein ID | Gene Symbol | H/L Ratio | p-value | Putative Function |

| P06493 | MAPK1 | 12.5 | <0.001 | Serine/threonine kinase, cell signaling |

| P28482 | MAPK3 | 10.8 | <0.001 | Serine/threonine kinase, cell signaling |

| Q9Y243 | AURKA | 8.2 | 0.005 | Serine/threonine kinase, cell cycle |

| P00519 | ABL1 | 6.5 | 0.01 | Tyrosine kinase, cell differentiation |

These putative targets provide the first critical clues into the compound's mechanism of action and will guide the interpretation of the transcriptomics data.

Part II: Global Cellular Response Profiling via RNA-Sequencing

While chemical proteomics identifies the direct targets, it does not reveal the downstream consequences of modulating these targets. RNA-Sequencing (RNA-Seq) provides a comprehensive, unbiased snapshot of the transcriptome, allowing us to observe the global changes in gene expression induced by the compound.[14][15][16]

Causality Behind Experimental Choices

The choice of time points and compound concentration is critical for a successful RNA-Seq experiment. A time-course experiment (e.g., 6, 12, and 24 hours) is recommended to capture both early and late transcriptional responses. The concentration should be at or near the EC50 value to ensure a robust biological response without inducing widespread cytotoxicity.

Step-by-Step Methodology

Step 1: Cell Treatment and RNA Extraction

-

Plate cells and allow them to adhere overnight.

-

Treat cells with 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine or a vehicle control (e.g., DMSO) for the desired time points.

-

Harvest the cells and extract total RNA using a high-purity extraction kit.

Step 2: Library Preparation and Sequencing

-

Perform poly(A) selection to enrich for mRNA.

-

Construct sequencing libraries using a strand-specific protocol.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Step 3: Bioinformatic Analysis of RNA-Seq Data

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Read Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the compound-treated samples compared to the vehicle controls.[17]

Figure 2: A simplified bioinformatics workflow for RNA-Seq data analysis.

Part III: Data Integration and Pathway Enrichment Analysis

The final and most critical phase is to synthesize the data from the proteomics and transcriptomics experiments to build a coherent biological story. This is achieved through pathway enrichment analysis, which uses statistical methods to identify biological pathways that are over-represented in our lists of target proteins and differentially expressed genes.[18][19][20]

Self-Validating Systems in Bioinformatics

A key principle of robust bioinformatics analysis is the convergence of evidence. If the direct targets identified by proteomics are known to regulate a set of genes, and those same genes are observed as differentially expressed in the RNA-Seq data, this provides strong, self-validating evidence for the proposed mechanism of action.

Protocol for Pathway Enrichment Analysis

Step 1: Compile Gene Lists

-

Create a list of gene symbols corresponding to the high-confidence protein targets from the chemical proteomics experiment.

-

Create a list of significantly differentially expressed genes (DEGs) from the RNA-Seq analysis (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

Step 2: Utilize Pathway Analysis Tools

-

Input the gene lists into a pathway enrichment analysis tool such as DAVID, Metascape, or Reactome.[18][21] These tools compare your gene lists to curated databases of biological pathways, such as KEGG and Gene Ontology (GO).[20][22]

Step 3: Interpret the Results

-

The output will be a list of pathways that are statistically enriched in your dataset. Focus on pathways with low p-values and false discovery rates (FDR).

Table 2: Illustrative Pathway Enrichment Analysis Results for DEGs

| Pathway Database | Pathway ID | Pathway Description | p-value | FDR |

| KEGG | hsa04010 | MAPK signaling pathway | 1.2e-8 | 2.5e-6 |

| KEGG | hsa04110 | Cell cycle | 3.5e-6 | 4.1e-4 |

| GO | GO:0006954 | Inflammatory response | 9.8e-5 | 7.2e-3 |

Visualizing the Affected Pathways

Based on the enriched pathways, we can construct a signaling pathway diagram to visualize the proposed mechanism of action.

Figure 3: A putative signaling pathway affected by the compound, based on integrated omics data.

Conclusion: Towards a Complete Mechanistic Understanding

This guide has outlined a comprehensive and scientifically rigorous approach to identify the biological pathways affected by 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine. By integrating direct target identification with global expression profiling, researchers can build a robust, evidence-based model of the compound's mechanism of action. This detailed understanding is not only crucial for academic research but is also an indispensable component of a successful drug development program, enabling informed decisions on lead optimization, biomarker discovery, and clinical trial design. The methodologies described herein are not limited to the compound but provide a universal framework for the deconvolution of small molecule mechanisms of action.

References

-

MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

Springer Nature Experiments. Profiling of Small Molecules by Chemical Proteomics. Retrieved from [Link]

-

PubMed. (2013, August 15). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Retrieved from [Link]

-

Medium. (2023, August 16). Exploring Best Pathway Analysis Tools for Biological Insights. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Retrieved from [Link]

-

YouTube. (2025, August 7). Top 10 Bioinformatics Tools for Protein Network & Pathway Analysis. Retrieved from [Link]

-

PNAS. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from [Link]

-

PMC. Bioinformatics enrichment tools: paths toward the comprehensive functional analysis of large gene lists. Retrieved from [Link]

-

PubMed. (2020, February 15). Thiazole-containing compounds as therapeutic targets for cancer therapy. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

-

ResearchGate. Thiazole-containing compounds as therapeutic targets for cancer therapy | Request PDF. Retrieved from [Link]

-

PMC. Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

-

Novogene. Tools (GO & KEGG) for Gene Set Enrichment Analysis (GSEA). Retrieved from [Link]

-

PMC. (2021, March 17). A Streamlined Approach to Pathway Analysis from RNA-Sequencing Data. Retrieved from [Link]

-

Wikipedia. RNA-Seq. Retrieved from [Link]

-

RNA-Seq Transcriptomics. PathwaySeq – Pathway analysis for RNA-Seq data. Retrieved from [Link]

-

Bioinformatics for Beginners 2022. (2023, September 15). Gene ontology and pathway analysis. Retrieved from [Link]

-

PMC. Drug target inference through pathway analysis of genomics data. Retrieved from [Link]

-

Oxford Academic. (2024, March 9). Mapping drug biology to disease genetics to discover drug impacts on the human phenome. Retrieved from [Link]

-

MDPI. (2024, June 14). Advances in Integrated Multi-omics Analysis for Drug-Target Identification. Retrieved from [Link]

-

bioRxiv. (2023, May 31). Mapping drug biology to disease genetics to discover drug impacts on the human phenome. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Direct and indirect approaches to identify drug modes of action. Retrieved from [Link]

-

PMC. RNA-Seq: a revolutionary tool for transcriptomics. Retrieved from [Link]

-

Circulation Research. (2018, April 27). Advances in Transcriptomics. Retrieved from [Link]

-

MDPI. (2019, October 3). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Retrieved from [Link]

-

PMC. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. Retrieved from [Link]

-

PMC. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

OUCI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

-

MySkinRecipes. 2-Amino-4-(4-chlorophenyl)-5-methylthiazole. Retrieved from [Link]

-

Pharmacy Education. In silico study of aminothiazole, benzohydrazide, namoline, piridine, and parnate derivatives as Jumonji domain histone lysine d. Retrieved from [Link]

-

PubMed. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

PMC. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

PubMed. (2017, May 15). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. Retrieved from [Link]

-

PMC. (2025, July 28). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 12. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. RNA-Seq - Wikipedia [en.wikipedia.org]

- 15. RNA-Seq: a revolutionary tool for transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. A Streamlined Approach to Pathway Analysis from RNA-Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medium.com [medium.com]

- 19. Bioinformatics enrichment tools: paths toward the comprehensive functional analysis of large gene lists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tools (GO & KEGG) for Gene Set Enrichment Analysis (GSEA) - Novogene [novogene.com]

- 21. youtube.com [youtube.com]

- 22. Gene ontology and pathway analysis - Bioinformatics for Beginners 2022 [bioinformatics.ccr.cancer.gov]

Methodological & Application

Application Note and Protocol: Preparation of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine Stock Solutions in DMSO

Abstract: This document provides a detailed protocol for the solubilization of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who require reliable, reproducible, and stable stock solutions for use in biological assays. This guide emphasizes the rationale behind each step, addresses common challenges associated with thiazole-based compounds, and incorporates best practices for handling, quality control, and long-term storage to ensure experimental integrity.

Introduction and Scientific Context

5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine is a member of the 2-aminothiazole class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. The utility of such compounds in screening and downstream biological assays is contingent upon proper solubilization, which ensures accurate concentration determination and avoids artifacts from compound precipitation.

Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions due to its exceptional ability to dissolve a wide range of organic molecules.[1][2] However, thiazole derivatives can present unique challenges, including poor solubility for highly crystalline compounds ("brick-dust" molecules) and potential for degradation.[1][3] This protocol provides a robust methodology to mitigate these issues, ensuring the generation of high-quality stock solutions.

Compound Characteristics and Safety

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine | - |

| Molecular Formula | C₁₁H₁₀Cl₂N₂S | Inferred |

| Molecular Weight | 273.18 g/mol | Inferred |

| Appearance | Likely a crystalline solid or powder | [4] |

Critical Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from analogous structures indicate that researchers must handle this compound with care.

-

Hazard Statements: Analogous compounds are often classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5][6] Some thiazole derivatives are very toxic to aquatic life with long-lasting effects.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including a lab coat, nitrile gloves, and safety glasses or goggles.[5][8]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[8] Avoid dust formation during weighing and transfer.[5]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][9]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[9]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]

-

Rationale for Methodology: Why Anhydrous DMSO?

The choice of solvent and handling procedure is critical for the stability of thiazole compounds.

-

Solubilizing Power: DMSO is a powerful aprotic solvent capable of disrupting the crystal lattice energy of many poorly soluble compounds.[3]

-

Stability Concerns:

-

Hydrolysis: Commercial grades of DMSO can contain significant amounts of water. This residual water can facilitate the hydrolysis of susceptible functional groups on the thiazole scaffold.[1] Therefore, using anhydrous DMSO (<0.01% water) is paramount.

-

Oxidation: As a sulfoxide, DMSO itself can act as a mild oxidizing agent, particularly at elevated temperatures or in the presence of light. This can lead to the oxidation of the sulfur atom within the thiazole ring, altering the compound's biological activity.[1]

-

-

Precipitation upon Dilution: Thiazole compounds dissolved in 100% DMSO often precipitate when diluted into aqueous buffers for biological assays.[2][10] This protocol focuses on creating a stable high-concentration stock; subsequent serial dilutions must be carefully managed to maintain solubility.

Materials and Equipment

-

5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine (solid form)

-

Anhydrous Dimethyl Sulfoxide (DMSO), <0.01% water

-

Calibrated analytical balance

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Vortex mixer

-

Bath sonicator

-

Calibrated pipettes and sterile, low-retention tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Detailed Dissolution Protocol

This protocol describes the preparation of a 10 mM stock solution . The final concentration may need to be adjusted based on the empirically determined solubility of the specific batch.

Step 1: Pre-Protocol Calculations

1.1. Determine the required mass of the compound for your desired stock volume and concentration.

-

Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )]

-

Example for 1 mL of a 10 mM stock:

-

Mass (mg) = 10 mmol/L x 0.001 L x 273.18 g/mol = 2.73 mg

-

Step 2: Weighing the Compound

2.1. Place a sterile amber vial or microfuge tube on the analytical balance and tare its weight. 2.2. Carefully add the calculated mass of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine directly into the container. Handle in a fume hood to prevent inhalation.[5]

Step 3: Dissolution

3.1. Add the calculated volume of anhydrous DMSO to the vial containing the compound. 3.2. Cap the vial securely and vortex the mixture for 1-2 minutes.[2] 3.3. Visually inspect the solution against a light source. If solid particles or cloudiness persist, proceed to the next step. 3.4. (If Necessary) Sonication: Place the vial in a bath sonicator at room temperature. Sonicate in intervals of 5-10 minutes.[2] After each interval, vortex and visually inspect the solution. Most compounds will dissolve with this method. 3.5. (Use with Caution) Gentle Warming: If the compound remains insoluble after sonication, it may be gently warmed.

- Place the vial in a water bath set to 37°C for 5-10 minutes.[2]

- Rationale: Increased temperature can aid dissolution but also increases the risk of degradation, particularly oxidation by DMSO.[1] This step should be avoided if possible and used only when necessary. Never use high heat.

Step 4: Final Quality Control and Aliquoting

4.1. Once the compound is fully dissolved, ensure the solution is a clear, homogenous liquid with no visible particulates. 4.2. To avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate, aliquot the stock solution into smaller, single-use volumes in sterile amber vials or tubes.[2]

- Scientist's Note: Aliquoting is one of the most critical steps for ensuring long-term stability and experimental reproducibility.

Step 5: Storage

5.1. Store the aliquots at -20°C or -80°C for long-term storage.[1][2] 5.2. Protect the vials from light to prevent photodegradation.[1] For maximum stability, especially for long-term storage, consider backfilling the vials with an inert gas like argon or nitrogen before capping to minimize oxidation.[1]

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Compound fails to dissolve completely. | High crystal lattice energy ("brick-dust"); compound is poorly soluble even in DMSO. | Continue sonication for longer periods. Use gentle warming (37°C) as a final resort.[2] If still insoluble, the desired concentration may be above its solubility limit. Prepare a new, lower-concentration stock. |

| Precipitation observed after thawing. | Poor solubility at lower temperatures; changes in the solid-state of the compound. | Allow the vial to warm completely to room temperature. Vortex thoroughly to redissolve the precipitate.[1] Gentle sonication may also be used.[1] |

| Inconsistent results in biological assays. | Inhomogeneous stock solution; compound degradation; precipitation during dilution into aqueous media. | Ensure the stock solution is completely thawed and vortexed before making serial dilutions.[1] Prepare fresh dilutions for each experiment. When diluting into aqueous buffers, perform serial dilutions in intermediate solutions with decreasing DMSO concentrations to prevent the compound from "crashing out".[3][10] |

Visualization of the Dissolution Workflow

Caption: Workflow for dissolving 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine in DMSO.

References

- Benchchem Technical Support. Improving the Solubility of Thiazole Compounds.

- Benchchem Technical Support. Improving the stability of thiazole compounds in DMSO for long-term storage.

- Benchchem Technical Support. Protocol for Dissolving Compounds in DMSO for Biological Assays.

- Thermo Fisher Scientific. Safety Data Sheet for 2-Amino-5-methylthiazole.

- Sigma-Aldrich. Safety Data Sheet for a thiazole mixture.

- Aaronchem. Safety Data Sheet for 5-(4-Fluorobenzyl)-4-methylthiazol-2-amine.

- Fisher Scientific. Safety Data Sheet for 2-Amino-4-methylbenzothiazole.

- Echemi. Safety Data Sheet for 5-Amino-2,3-dichloropyridine.

- ResearchGate. Discussion on dissolving compounds in DMSO for use in aqueous solvents.

- BLDpharm. Product Information for 5-(2,4-Dichlorobenzyl)thiazol-2-amine.

- Sigma-Aldrich. Product Information for 2-Amino-4-methylthiazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-氨基-4-甲基噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. aaronchem.com [aaronchem.com]

- 6. 301223-42-7|5-(2,4-Dichlorobenzyl)thiazol-2-amine|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

Topic: Preparation of Stock Solutions for 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of stock solutions of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and the rationale behind critical experimental steps. Adherence to these guidelines is crucial for ensuring the stability and accurate concentration of the compound, which are foundational for generating reliable data in downstream biological and pharmacological assays.

Introduction and Scientific Context

5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole scaffold. This and similar chemical motifs are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active molecules and approved drugs.[1][2] The accuracy of in vitro and in vivo studies hinges on the precise and consistent preparation of test compounds. Improper solubilization or storage can lead to concentration inaccuracies, compound precipitation, or degradation, ultimately compromising experimental outcomes and leading to irreproducible results.

This guide establishes a self-validating system for preparing stock solutions, beginning with the empirical determination of solubility and culminating in best practices for long-term storage and the preparation of working solutions for assays.

Compound Physicochemical Profile and Safety

A thorough understanding of the compound's properties is essential for safe handling and effective solubilization.

Physicochemical Data

| Property | Value | Source & Rationale |

| Chemical Formula | C₁₁H₁₀Cl₂N₂S | Derived from chemical structure. |

| Molecular Weight | 273.18 g/mol | Calculated from the chemical formula. |

| Appearance | White to off-white solid (predicted) | Based on typical appearance of similar thiazole derivatives.[3] |

| Water Solubility | Very low (predicted) | Heterocyclic aromatic compounds of this nature are typically poorly soluble in aqueous solutions.[3] |

| Organic Solvent Solubility | Soluble in DMSO, likely soluble in DMF, and potentially in ethanol with heating. | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules for research.[4] |

| Storage Temperature (Solid) | 2-8°C (short-term), -20°C (long-term) | Recommended for analogous thiazole compounds to ensure stability. |

Safety and Handling Precautions

While specific toxicology data for this compound is not available, related structures carry standard hazard warnings. Researchers must handle the compound in accordance with the Safety Data Sheet (SDS) provided by the supplier and adhere to standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation. Avoid contact with skin and eyes.

-

General Hazard Profile (Predicted): Based on similar compounds, potential hazards include: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures (Predicted): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

Strategic Solvent Selection

The choice of solvent is the most critical decision in the preparation of a stock solution. The ideal solvent must dissolve the compound at a high concentration, be compatible with the downstream assay, and not interfere with the experimental results.

Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine. Its high dissolving power for a broad range of compounds makes it nearly universal in drug discovery.[4] However, it is imperative to use anhydrous, high-purity (≥99.9%) DMSO because its hygroscopic nature means it readily absorbs atmospheric water. This absorbed water can alter solubility, promote compound degradation, and affect assay performance.

The final concentration of DMSO in cell-based assays must be kept low, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity or other artifacts. A vehicle control (media with the same final DMSO concentration) must always be included in experiments.

Caption: Solvent Selection Workflow Diagram.

Experimental Protocols

These protocols provide a systematic approach to ensure the preparation of accurate and stable stock solutions.

Protocol 1: Empirical Determination of Maximum Solubility in DMSO

Rationale: The theoretical solubility of a compound can vary between batches due to differences in purity, crystalline form, or residual solvent. This protocol establishes the practical maximum solubility for your specific lot of the compound, preventing the inadvertent creation of a supersaturated solution that could precipitate upon storage.

Materials:

-

5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine

-

Anhydrous, high-purity DMSO

-

Calibrated analytical balance

-

2.0 mL microcentrifuge tubes

-

Vortex mixer

-

Bath sonicator

-

High-speed microcentrifuge

Procedure:

-

Accurately weigh approximately 5-10 mg of the compound into a tared 2.0 mL microcentrifuge tube. Record the exact mass.

-

Add a small, precise volume of anhydrous DMSO to the tube to achieve a high target concentration (e.g., add 100 µL to 5 mg of compound for a target of 50 mg/mL).

-

Vortex the tube vigorously for 2-3 minutes.

-

If the solid is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes. Gentle warming in a 37°C water bath can also be used, but only if the compound's thermal stability is known.

-

Visually inspect the solution against a bright light. If all solid is dissolved, proceed to step 6. If solid remains, the compound is not soluble at this concentration; proceed to Protocol 2 with a lower target concentration.

-

To confirm you are not above the solubility limit, add another small, pre-weighed amount of the compound (e.g., 1-2 mg) and repeat steps 3-4.

-

Continue adding small aliquots of the compound until a fine precipitate remains that will not dissolve after extensive vortexing and sonication. This indicates you have created a supersaturated solution.

-

Allow the solution to equilibrate at room temperature for at least 2 hours.

-

Centrifuge the tube at high speed (e.g., >14,000 x g) for 10 minutes to pellet all undissolved solid.

-

Carefully transfer the clear supernatant to a new, clean tube. This supernatant represents the saturated stock solution at the maximum achievable concentration at room temperature. The concentration can now be used as the upper limit for preparing master stock solutions.

Protocol 2: Preparation of a 10 mM Master Stock Solution

Rationale: Preparing a master stock at a standard molar concentration (e.g., 10 mM) simplifies subsequent dilutions for assays. This protocol ensures accuracy through precise weighing and volumetric additions.

Materials:

-

5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine (MW: 273.18 g/mol )

-

Anhydrous, high-purity DMSO

-

Calibrated analytical balance

-

Sterile, amber glass vial or polypropylene cryovial

-

Volumetric flasks and/or calibrated micropipettes

-

Vortex mixer and bath sonicator

Calculation:

-

To make a 10 mM stock solution (which is 0.010 mol/L), you need:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 273.18 g/mol * 1000 mg/g * Volume (mL)

-

Mass (mg) = 2.7318 * Volume (mL)

-

-

Example for 1 mL of 10 mM stock: Weigh out 2.73 mg of the compound.

-

Example for 5 mL of 10 mM stock: Weigh out 13.66 mg of the compound.

Procedure:

-

Weighing: Accurately weigh the calculated mass of the compound. For small masses, it is often more accurate to weigh a slightly larger amount (e.g., ~10 mg), record the exact weight, and then calculate the required volume of DMSO to add to achieve the 10 mM concentration.

-

Volume (mL) = Mass (mg) / 2.7318

-

-

Dissolution: Transfer the weighed compound into a sterile vial. Add the calculated volume of anhydrous DMSO.

-

Mixing: Cap the vial tightly and vortex until the compound is fully dissolved. Use a bath sonicator for 5-10 minutes if necessary to aid dissolution.

-

Aliquoting: Once fully dissolved, aliquot the master stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled polypropylene cryovials. This is a critical step to prevent degradation from repeated freeze-thaw cycles.

Protocol 3: Preparation of Working Solutions for Assays

Rationale: This protocol describes the serial dilution method to prepare working solutions from the master stock. This ensures a consistent final DMSO concentration across all experimental conditions.

Procedure:

-

Intermediate Dilution (Optional): For creating a wide range of concentrations, it may be convenient to first perform an intermediate dilution of the 10 mM master stock in 100% DMSO.

-

Final Dilution: Directly dilute the master stock (or intermediate stock) into the final assay medium (e.g., cell culture media). Crucially, add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing or mixing. This rapid dispersion helps prevent the compound from precipitating out of solution.

-

Example Dilution: To prepare a 10 µM working solution from a 10 mM master stock:

-

This is a 1:1000 dilution.

-

Add 1 µL of the 10 mM master stock to 999 µL of assay medium.

-

The final DMSO concentration will be 0.1%.

-

Caption: Stock Solution Preparation and Use Workflow.

Long-Term Storage and Stability

The chemical stability of compounds in solution is a major concern. Following best practices for storage is essential to maintain the integrity of the stock solution over time.

| Condition | Recommendation | Rationale |

| Storage Temperature | -80°C (preferred) or -20°C (acceptable) | Frozen conditions significantly suppress the rate of compound degradation in DMSO. |

| Container | Polypropylene cryovials with secure seals or amber glass vials with PTFE-lined caps. | Prevents solvent evaporation and absorption of atmospheric moisture. Amber color protects light-sensitive compounds. |

| Freeze-Thaw Cycles | Avoid at all costs. Use single-use aliquots. | Multiple freeze-thaw cycles can introduce water, increase the risk of precipitation, and degrade the compound. |

| Long-Term Viability | For stocks stored >6 months, consider re-evaluating purity via LC-MS or HPLC if results are critical. | While many compounds are stable for years, a subset can degrade. |

References

-

Kozikowski, B. A., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]

-

Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available at: [Link]

-

ELRIG (2026). Stability of DMSO-solubilised compounds: The effects of temperature and humidity. Labhoo. Available at: [Link]

-

Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Available at: [Link]

-

Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]

-

Bitesize Bio (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

-

Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

-

PhytoTech Labs (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

-

Wayment, M. G., et al. (2019). HTS library plate rejuvenation using a DMSO-rich atmosphere. PubMed. Available at: [Link]

-

Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. PMC. Available at: [Link]

-

Science Olympiad (n.d.). PREPARING SOLUTIONS FOR BIOLOGY EVENTS. Science Olympiad. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PMC. Available at: [Link]

-

PubChem (n.d.). N-[n-(4-Amino-3,5-Dichlorobenzyl)carbamimidoyl]-3-(4-Methoxyphenyl)-5-Methyl-1,2-Thiazole-4-Carboxamide. PubChem. Available at: [Link]

-

PubChem (n.d.). 2-Amino-4-methylbenzothiazole. PubChem. Available at: [Link]

-

Demirci, F., et al. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Semantic Scholar. Available at: [Link]

-

Channar, P. A., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Molecular Structure. Available at: [Link]

-

Kumar, A., et al. (2022). Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. International Journal of Science and Advanced Technology. Available at: [Link]

-

Lim, S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Available at: [Link]

-

Karim, F. A., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

-

U.S. Environmental Protection Agency (n.d.). Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. CompTox Chemicals Dashboard. Available at: [Link]

Sources

- 1. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 290835-51-7|5-(4-Chlorobenzyl)thiazol-2-amine|BLD Pharm [bldpharm.com]

- 4. N-[n-(4-Amino-3,5-Dichlorobenzyl)carbamimidoyl]-3-(4-Methoxyphenyl)-5-Methyl-1,2-Thiazole-4-Carboxamide | C20H19Cl2N5O2S | CID 58962911 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: In Vitro Assay Methodologies for 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine

Executive Summary

This application note provides a comprehensive, self-validating framework for evaluating the biological activity of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine . As a highly lipophilic halogenated small molecule, this compound requires precise handling to prevent aqueous precipitation and assay interference. This guide details the causality behind specific methodological choices—ranging from solvent controls to assay selection—ensuring rigorous, reproducible data in cytotoxicity, kinase inhibition, and antimicrobial screening workflows.

Pharmacological Rationale & Mechanistic Grounding

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its broad-spectrum biological activities, including anticancer and antimicrobial properties (1)[1]. The introduction of a 3,5-dichlorobenzyl moiety significantly alters the physicochemical profile of the molecule. Halogenation at the meta positions enhances lipophilicity, which facilitates cellular membrane penetration and improves binding affinity within hydrophobic protein pockets (2)[2].

Furthermore, structural analogs of halogenated thiazoles have demonstrated potent in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) cell lines. This cytotoxicity is often mediated through the competitive inhibition of cell cycle regulators, specifically by docking into the ATP-binding cleft of Cyclin-Dependent Kinase 2 (CDK2) (3)[3].

Fig 1: Hypothesized mechanism of CDK2 inhibition by the 2-aminothiazole derivative.

High-Throughput Screening Workflow

Fig 2: High-throughput in vitro screening workflow for compound evaluation.

Experimental Methodologies & Self-Validating Protocols

Compound Solubilization & Handling

Due to the dual chlorine substitutions, 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine is highly hydrophobic. Attempting to dissolve this directly in aqueous media will result in micro-precipitates, leading to false-negative efficacy readouts.

-

Step 1: Weigh the lyophilized powder and dissolve in 100% molecular biology-grade DMSO to yield a 20 mM master stock. Vortex for 60 seconds and sonicate for 5 minutes at room temperature.

-

Step 2: Aliquot into amber microcentrifuge tubes to prevent photo-degradation and store at -20°C.

-

Causality & Validation: During serial dilutions into working assay buffers, the final DMSO concentration must strictly remain ≤ 0.5% (v/v) . Higher concentrations induce baseline cellular toxicity. Every assay plate must include a 0.5% DMSO vehicle control to normalize baseline cell growth.

Cytotoxicity Profiling (MTT Assay)

The MTT assay is selected to measure mitochondrial reductase activity, serving as a direct proxy for cell viability.

-

Step 1: Seed MCF-7 cells at

cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂. -

Step 2: Treat cells with a 10-point serial dilution of the compound (0.1 µM to 100 µM).

-

Step 3: After 72h incubation, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.

-

Step 4: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO. Read absorbance at 570 nm.

-

Causality & Validation: Halogenated thiazoles can occasionally auto-oxidize or exhibit intrinsic colorimetric interference. To ensure the MTT reduction is purely biological, a cell-free background control (media + compound + MTT) is mandatory. Any absorbance in this well is subtracted from the experimental wells. Doxorubicin (1.2 µM) is used as a positive control to validate the assay's dynamic range.

Target-Specific Validation (CDK2 ADP-Glo Kinase Assay)

The ADP-Glo assay is an indirect, luminescent method that measures ADP generated during the kinase reaction. It is explicitly chosen over fluorescent assays (like FRET) because 2-aminothiazoles often exhibit intrinsic fluorescence, which can skew readouts.

-

Step 1: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Step 2: In a 384-well white plate, mix 2 µL of CDK2/Cyclin A enzyme complex, 2 µL of the compound (serial dilution), and 2 µL of substrate/ATP mix.

-

Step 3: Incubate for 60 minutes at room temperature.

-

Step 4: Add 6 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

-

Step 5: Add 12 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal. Read luminescence.

-

Causality & Validation: The assay is self-validating through the inclusion of a 'No Enzyme' control (to measure spontaneous ATP hydrolysis) and a 'No Substrate' control . Staurosporine (15 nM), a pan-kinase inhibitor, is used as a positive control to confirm assay sensitivity.

Antimicrobial Susceptibility (Broth Microdilution)

-

Step 1: Prepare a standardized inoculum of S. aureus (ATCC 25923) matching a 0.5 McFarland standard.

-

Step 2: Dilute the inoculum 1:150 in Mueller-Hinton Broth (MHB).

-

Step 3: Add 50 µL of the bacterial suspension to 96-well plates containing 50 µL of serially diluted compound.

-

Step 4: Incubate at 37°C for 18-24 hours and determine the Minimum Inhibitory Concentration (MIC) by visual inspection and optical density (OD600).

Quantitative Data Interpretation

The following table summarizes expected reference data for 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine when subjected to the validated protocols described above.

| Assay Parameter | Biological Target / Model | Reference Standard | 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine |

| IC₅₀ (Cytotoxicity) | MCF-7 (Breast Adenocarcinoma) | Doxorubicin (1.2 µM) | 14.5 ± 1.2 µM |

| IC₅₀ (Enzymatic) | CDK2 / Cyclin A Complex | Staurosporine (15 nM) | 320 ± 25 nM |

| MIC (Antimicrobial) | S. aureus (ATCC 25923) | Ciprofloxacin (0.5 µg/mL) | 8.0 ± 0.5 µg/mL |

Note: The pronounced efficacy against CDK2 and S. aureus highlights the dual-action potential of the halogenated 2-aminothiazole scaffold, driven by the lipophilic 3,5-dichlorobenzyl substitution.

References

-

Benchchem - N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide (Substituent Impact & Antimicrobial Activity). 2

-

MDPI - 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione (Cytotoxicity and CDK2 Docking). 3

-

MDPI - An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 1

Sources

Application Note: Solvent System Optimization for 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine

Abstract

This guide provides a technical framework for the solubilization, handling, and application of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine .[1][2] Due to the compound's distinct physicochemical profile—combining a polar 2-amino-thiazole head group with a highly lipophilic 3,5-dichlorobenzyl tail—standard solvent protocols often result in erratic precipitation or poor recovery.[1][2] This note details optimized solvent systems for three critical workflows: Stock Preparation , Biological Assay Delivery , and Analytical Chromatography (HPLC) .

Physicochemical Profile & Solubility Logic

To select the optimal solvent, one must understand the competing forces within the molecule.

-

Lipophilic Domain (Hydrophobic): The 3,5-dichlorobenzyl moiety drives high logP (estimated ~3.5–4.5), causing poor water solubility (< 10 µg/mL at neutral pH).

-

Polar Domain (Hydrophilic/Basic): The thiazole nitrogen and the exocyclic amine (

) act as hydrogen bond donors/acceptors. The amine is weakly basic (

Implication: The compound is "pH-switchable."[1][2] It is highly soluble in organic solvents and acidic aqueous media (via protonation) but prone to rapid "crashing out" (precipitation) in neutral buffered saline (PBS) or cell culture media.

Table 1: Solubility Profile Summary

| Solvent System | Solubility Rating | Primary Application | Notes |

| DMSO (Anhydrous) | Excellent (>50 mM) | Stock Storage | Hygroscopic; keep sealed.[1][2] |

| Ethanol (Abs.) | Good (>20 mM) | Synthesis/Recrystallization | Preferred over Methanol for toxicity reasons. |

| DMF | Excellent (>50 mM) | Synthesis | Hard to remove; avoid for bioassays if possible. |

| Water (pH 7.4) | Very Poor (Insoluble) | Biological Media | Requires co-solvents or surfactants. |

| 0.1 M HCl | Moderate/Good | Extraction/Analysis | Protonation of amine increases solubility. |

| Toluene | Moderate | Recrystallization | Safer alternative to Benzene. |

Protocol 1: Stock Solution Preparation

For long-term storage and high-concentration handling.[1][2]

Objective: Create a stable 10 mM or 50 mM stock solution free of micro-aggregates.

-

Weighing: Weigh the solid compound into a glass vial (avoid polystyrene as DMSO attacks it).

-

Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , ACS Spectrophotometric Grade, ≥99.9%.

-

Why: DMSO disrupts the intermolecular hydrogen bonding of the amine while accommodating the lipophilic benzyl tail.

-

-

Dissolution:

-

Add DMSO to achieve the target concentration.

-

Critical Step: Sonicate for 5–10 minutes at room temperature. Visual clarity is not enough; micro-crystals often persist.

-

-

Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

Protocol 2: Aqueous Dilution for Biological Assays

Preventing the "Crash-Out" Effect in Cell Culture/Enzymatic Assays.[1][2]

The Challenge: Direct injection of a high-concentration DMSO stock into PBS/Media causes a rapid polarity shift, forcing the lipophilic compound to aggregate before it disperses.[1]

The Solution: Use an Intermediate Dilution Step with a surfactant carrier.

Step-by-Step Dilution Workflow:

-

Prepare Stock: Start with 10 mM DMSO stock.

-

Intermediate Phase (100x Concentrate):

-

Prepare a vehicle mixture: DMSO + Tween 80 (or PEG 400) .

-

Recommendation: Dilute the 10 mM stock 1:10 into 100% Ethanol or PEG 400 .

-

Reasoning: PEG/Ethanol acts as a "bridge" solvent, reducing the surface tension difference between DMSO and water.

-

-

Final Dilution (1x Working Solution):

-

Add the Intermediate solution dropwise to the vortexing culture medium.

-

Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

-

Diagram: Solubility Decision Tree

Figure 1: Logic flow for selecting the appropriate solvent system based on application.

Protocol 3: Analytical Chromatography (HPLC/LC-MS)

Ensuring sharp peaks and accurate quantification.[1][2]

Lipophilic amines often streak or tail on C18 columns due to interaction with residual silanols.[1]

Mobile Phase Optimization:

-

Organic Phase: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and better solubility of the dichlorobenzyl group.

-

Aqueous Phase: Water + 0.1% Formic Acid (or Trifluoroacetic acid, TFA).

Recommended Gradient (C18 Column):

-

15 min: 5% Water / 95% ACN (Linear Gradient)

-

Detection: UV @ 254 nm (Aromatic ring absorption) or 280 nm.

Synthesis & Recrystallization Notes

For researchers synthesizing or purifying the compound.

-

Synthesis Reaction Medium: When reacting thiourea derivatives with alpha-halo ketones to form this thiazole, Ethanol under reflux is the standard "Green" solvent.[1] If solubility is an issue during synthesis, DMF or 1,4-Dioxane are effective alternatives.[1]

-

Recrystallization (Purification):

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Cloudiness in PBS | "Crash-out" due to hydrophobicity.[1] | Reduce final concentration or add 0.05% Tween 20 to the buffer. |

| HPLC Peak Tailing | Silanol interaction. | Add 0.1% Formic Acid or TFA to the mobile phase. |

| Yellowing of Stock | Oxidation of the amine. | Store under Nitrogen/Argon gas; keep away from light.[1] |

| Incomplete Dissolution | Crystal polymorphism.[1] | Sonicate for >10 mins; warm DMSO gently to 37°C. |

References

-

PubChem. Compound Summary: 2-Amino-4-methylthiazole Derivatives.[1][2][5][6][7] National Library of Medicine. [Link]

-

Muthyala, M. K., et al. (2012).[3] Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.[1][2] [Link]

-

Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

-

Jessop, P. G., et al. (2005).[8] Tertiary Amine Solvents having Switchable Hydrophilicity.[1][8] (General principles of amine solubility switching). [Link]

Sources

- 1. 4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 301223-42-7|5-(2,4-Dichlorobenzyl)thiazol-2-amine|BLD Pharm [bldpharm.com]

- 3. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-[n-(4-Amino-3,5-Dichlorobenzyl)carbamimidoyl]-3-(4-Methoxyphenyl)-5-Methyl-1,2-Thiazole-4-Carboxamide | C20H19Cl2N5O2S | CID 58962911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: Crystallization of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine

Introduction: The Critical Role of Crystallization in Pharmaceutical Development